molecular formula C23H18FN5O4S B3013696 N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide CAS No. 1112332-82-7

N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide

Cat. No. B3013696
CAS RN: 1112332-82-7
M. Wt: 479.49
InChI Key: PSYRQHAWPNUKJY-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide is a useful research compound. Its molecular formula is C23H18FN5O4S and its molecular weight is 479.49. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a significant role in cell growth, proliferation, differentiation, motility, and survival. The inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth .

Antioxidant Activity

Thiazolo[5,4-b]pyridine derivatives, which are structurally related to this compound, have shown high antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Antimicrobial Properties

Compounds with the thiazolo[5,4-b]pyridine moiety have been developed to exhibit antimicrobial activity. This suggests that the compound could be applied in the research of new antibiotics or antiseptics .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazolo[5,4-b]pyridine derivatives makes them candidates for the development of new anti-inflammatory drugs. Such compounds can be used to treat chronic inflammatory diseases such as arthritis .

Enzyme Inhibition for Neurodegenerative Diseases

Some derivatives have shown moderate to weak inhibition of cholinesterases, which are enzymes targeted in the treatment of neurodegenerative diseases like Alzheimer’s .

Potential Therapeutic Applications in Metabolic Disorders

The compound’s structural features suggest potential applications in the treatment of metabolic disorders. By influencing various metabolic pathways, it could be used in the research of diabetes or obesity treatments.

Antitumor Activity

Thiazolo[5,4-b]pyridine derivatives have been reported to possess antitumor activities. The compound could be part of oncological research, focusing on the development of new chemotherapeutic agents .

Histamine H3 Receptor Antagonism

Some thiazolo[5,4-b]pyridine derivatives have been reported as histamine H3 receptor antagonists. This suggests potential applications in treating sleep disorders, obesity, and other conditions related to the central nervous system .

properties

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4S/c24-15-2-1-3-16(10-15)26-22(31)14-4-7-20-27-28-23(29(20)12-14)34-13-21(30)25-17-5-6-18-19(11-17)33-9-8-32-18/h1-7,10-12H,8-9,13H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRQHAWPNUKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=C(C=C4)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide

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